molecular formula C5H4N4S B2555090 [1,2]Thiazolo[3,4-b]pyrazin-3-amine CAS No. 1448338-30-4

[1,2]Thiazolo[3,4-b]pyrazin-3-amine

Cat. No. B2555090
M. Wt: 152.18
InChI Key: KXLHFWQFCMNKNJ-UHFFFAOYSA-N
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Description

“[1,2]Thiazolo[3,4-b]pyrazin-3-amine” is a chemical compound with the CAS Number: 1448338-30-4. It has a molecular weight of 152.18 and its IUPAC name is isothiazolo [3,4-b]pyrazin-3-amine .


Synthesis Analysis

The synthesis of similar compounds, such as fused pyrazolo thiazoles and thiazines, has been discussed in recent literature . The synthesis often involves the annulation of the pyrazole ring to the thiazole or thiazine ring and vice versa .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4N4S/c6-4-3-5(9-10-4)8-2-1-7-3/h1-2H,6H2 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“[1,2]Thiazolo[3,4-b]pyrazin-3-amine” is a powder with a purity of 95%. It is stored at room temperature .

Scientific Research Applications

Therapeutic Applications

Pyrazolines and their derivatives, including [1,2]Thiazolo[3,4-b]pyrazin-3-amine, have been the focus of extensive research due to their wide range of therapeutic applications. These compounds have shown promising pharmacological effects such as antimicrobial (including antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, and anticancer activities. Additionally, they exhibit cannabinoid CB1 receptor antagonistic properties, antiepileptic, antitrypanosomal, antiviral activities, MAO-inhibitory, antinociceptive activity, insecticidal, hypotensive, nitric oxide synthase inhibitor, antioxidant, steroidal, and antidiabetic effects. Other significant activities include ACAT inhibition, interactions with urotensin II and somatostatin-5 receptors, inhibition of TGF-β signal transduction, and neurocytotoxicity inhibitors activities. The diverse biological properties of pyrazoline derivatives underscore their potential in pharmaceutical applications and warrant further investigation to explore new aspects of these compounds (Shaaban, Mayhoub, & Farag, 2012).

Role in Neurodegenerative Disorders

Another significant area of application for pyrazoline containing compounds, such as [1,2]Thiazolo[3,4-b]pyrazin-3-amine, is in the treatment of neurodegenerative diseases. These compounds have been recognized for their neuroprotective properties, making them potential therapeutic agents for diseases like Alzheimer’s and Parkinson’s. Their mechanisms of action include inhibiting acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques for Alzheimer’s, targeting MAO B and COMT for Parkinson’s, and blocking MAO A for psychiatric diseases. This highlights the importance of pyrazolines as versatile pharmacophores in neurodegenerative research and drug development (Ahsan et al., 2022).

Catalysis and Synthetic Chemistry

In the realm of synthetic chemistry, pyrazine derivatives, including [1,2]Thiazolo[3,4-b]pyrazin-3-amine, serve as crucial building blocks for developing novel compounds with diverse biological activities. The unique reactivity of such derivatives provides a foundation for the synthesis of a wide range of heterocyclic compounds and dyes. This underscores the versatility of [1,2]Thiazolo[3,4-b]pyrazin-3-amine in synthetic applications, offering new avenues for the discovery and development of pharmacologically active molecules (Gomaa & Ali, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

[1,2]thiazolo[3,4-b]pyrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c6-4-3-5(9-10-4)8-2-1-7-3/h1-2H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLHFWQFCMNKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(SN=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2]Thiazolo[3,4-b]pyrazin-3-amine

CAS RN

1448338-30-4
Record name [1,2]thiazolo[3,4-b]pyrazin-3-amine
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